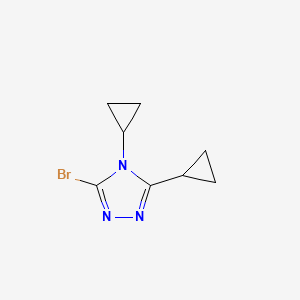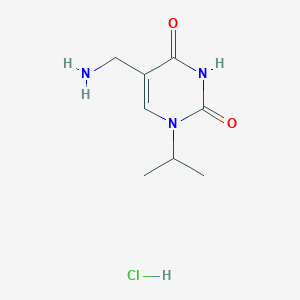
4-Amino-3-cycloheptylbutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-cycloheptylbutanoic acid hydrochloride is a chemical compound with the molecular formula C11H22ClNO2 and a molecular weight of 235.75 g/mol . It is categorized as an intermediate .
Molecular Structure Analysis
The InChI code for 4-Amino-3-cycloheptylbutanoic acid hydrochloride is1S/C11H21NO2.ClH/c12-8-10(7-11(13)14)9-5-3-1-2-4-6-9;/h9-10H,1-8,12H2,(H,13,14);1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
4-Amino-3-cycloheptylbutanoic acid hydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Clinical Research Applications
- A study discussed the therapeutic effect of 5-amino-4-ketone pentanoic acid salt in photodynamic therapy for urethral condyloma acuminatum, showing its significant clinical effectiveness and suggesting it as an ideal treatment method (Hu Xi-ju, 2013).
Pathological Research Applications
- Research on 4-hydroxybutanoic acid provided insights into the pathomorphological changes in internal organs due to acute poisoning, indicating its potential utility in forensic and toxicological studies (Sinenchenko et al., 2021).
Environmental Research Applications
- A study on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) highlighted its use as a plasticizer and its environmental exposure assessment, which could relate to the broader context of chemical safety and environmental health (Silva et al., 2013).
Metabolomics and Biochemical Research Applications
- The study on the metabolic footprint of diabetes illustrated the use of various small molecules, including certain acids, in the metabolic profiling and understanding of diseases like diabetes in epidemiological settings (Suhre et al., 2010).
Cancer Research Applications
- A study utilized 1-aminocyclopentane and 1-aminocyclobutane C-11-carboxylic acid in positron emission tomography, demonstrating their high affinity for malignant tumors, which might reflect the potential use of similar compounds in cancer diagnostics and therapy (Hubner et al., 1981).
properties
IUPAC Name |
4-amino-3-cycloheptylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c12-8-10(7-11(13)14)9-5-3-1-2-4-6-9;/h9-10H,1-8,12H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKZFQQANDNYGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(CC(=O)O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-cycloheptylbutanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-Azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride](/img/structure/B1383648.png)




![tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate](/img/structure/B1383654.png)

![8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1383656.png)
![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383659.png)
![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383661.png)



![3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B1383670.png)